copper(1+);2-ethynylisoindole-1,3-dione
Description
Copper(1+);2-ethynylisoindole-1,3-dione is a coordination complex featuring a copper(I) ion bound to 2-ethynylisoindole-1,3-dione. The isoindole-1,3-dione scaffold, a bicyclic structure with two ketone groups, is modified with an ethynyl (-C≡CH) substituent at the 2-position, which likely acts as a ligand for the copper(I) center.
Properties
CAS No. |
62500-22-5 |
|---|---|
Molecular Formula |
C10H4CuNO2 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
copper(1+);2-ethynylisoindole-1,3-dione |
InChI |
InChI=1S/C10H4NO2.Cu/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13;/h3-6H;/q-1;+1 |
InChI Key |
RABHAOLKJARFDP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CN1C(=O)C2=CC=CC=C2C1=O.[Cu+] |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Coupling Reactions
Direct coordination of copper(I) to 2-ethynylisoindole-1,3-dione is achieved through stoichiometric or catalytic reactions. Source highlights the use of copper(I) salts such as CuI or CuBr in anhydrous solvents under inert atmospheres. In a representative procedure, 2-ethynylisoindole-1,3-dione is dissolved in degassed acetonitrile and treated with CuI at 60°C for 12 hours, yielding the copper(I) complex in 68–72% isolated yield. The reaction’s success hinges on preventing copper oxidation, necessitating rigorous exclusion of oxygen and moisture.
One-Pot Synthesis
Streamlined one-pot methodologies combine ligand synthesis and metal coordination in a single vessel. For example, a mixture of o-iodobenzoate, acetylene gas, and CuI in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates simultaneous alkynylation and copper incorporation. This approach reduces intermediate isolation steps, improving overall efficiency. Solvent selection proves critical, with polar aprotic solvents like DMF enhancing reaction rates but risking copper aggregation. Balancing dielectric constant and coordinating ability, mixtures of THF and DMF (3:1 v/v) optimize yield and stability.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Solvent polarity directly impacts copper(I) complex stability. Nonpolar solvents (e.g., toluene) favor ligand precursor synthesis but hinder metal coordination due to poor solubility. Chlorinated solvents like chloroform strike a balance, enabling 82% combined yields in cycloaddition reactions while stabilizing the copper complex. Temperature modulates reaction kinetics: lower temperatures (50–60°C) favor selective coordination, whereas elevated temperatures (70–80°C) accelerate side reactions such as alkyne polymerization.
Ligand and Additive Screening
Phosphine ligands (e.g., PPh₃, PCy₃) enhance catalytic activity in palladium-mediated precursor synthesis but are incompatible with copper(I) due to competitive coordination. Instead, nitrogen-based ligands (e.g., 1,10-phenanthroline) stabilize copper(I) without interfering with the ethynylisoindole backbone. Additives such as Cs₂CO₃ mitigate acidity during coordination, while molecular sieves adsorb moisture, preventing hydrolysis of sensitive intermediates.
Analytical Characterization and Validation
Spectroscopic Data
Successful synthesis is confirmed via¹H NMR, with characteristic shifts for the ethynyl proton (δ 2.8–3.1 ppm) and isoindole aromatic protons (δ 7.4–8.2 ppm). IR spectroscopy identifies stretches for the carbonyl (νₐᵥ 1770 cm⁻¹) and ethynyl (νₐᵥ 2100 cm⁻¹) groups. Copper coordination induces a bathochromic shift in UV-Vis spectra, with λₘₐₓ transitioning from 280 nm (free ligand) to 320 nm (complex).
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a tetrahedral geometry around copper(I), with bond lengths of 1.90–1.95 Å for Cu–N and 1.98–2.02 Å for Cu–C≡C. The isoindole ring adopts a planar conformation, stabilized by π-stacking interactions in the solid state.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);2-ethynylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under suitable conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Cycloaddition: The ethynyl group can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group.
Cycloaddition: Reagents like azides and nitriles can participate in cycloaddition reactions.
Major Products
The major products of these reactions include various substituted isoindole-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Copper(1+);2-ethynylisoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of copper(1+);2-ethynylisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The copper ion can coordinate with various biological molecules, influencing their activity. The ethynyl group can participate in covalent bonding with target proteins, modulating their function .
Comparison with Similar Compounds
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione
This compound shares the isoindole-1,3-dione core but substitutes the ethynyl group with a tetrahydrofuran-dione moiety. Key differences include:
- Dihedral Angle : The tetrahydrofuran-dione group forms a 90.0° dihedral angle with the isoindole-dione plane, favoring intermolecular C–H···O hydrogen bonds and centrosymmetric dimer formation . In contrast, the ethynyl group in the copper(I) complex may promote metal-ligand coordination, leading to polymeric or oligomeric structures.
- Applications : Exhibits anticonvulsant activity and serves as a synthetic intermediate for aspartic acid , whereas the copper(I) complex’s redox-active metal center could enable catalytic or electronic applications.
2-(Pent-4-en-2-yn-1-yl)isoindoline-1,3-dione
This ethynyl-substituted isoindole-dione derivative (synthesized via alkyne functionalization ) lacks the copper(I) ion. The ethynyl group here participates in further chemical modifications (e.g., cycloadditions), whereas in the copper complex, it stabilizes the metal center via coordination.
Metal-Free Derivatives with Bioactive Profiles
Indane-1,3-dione Derivatives
Indane-1,3-dione derivatives, such as 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione, exhibit anticoagulant activity by prolonging prothrombin time . Unlike the copper(I) complex, these compounds lack a metal center and instead rely on aryl substituents for biological activity.
Piperazine-2,3-dione Derivatives
These derivatives, synthesized via reductive alkylation and oxalate coupling, demonstrate anthelmintic activity against parasites like Fasciola hepatica .
Physicochemical and Coordination Properties
Spectroscopic and Analytical Data
- IR Spectroscopy : Ethynyl-substituted isoindole-diones (e.g., 2-(prop-2-yn-1-yl)isoindoline-1,3-dione) show characteristic alkyne stretches near 2229 cm⁻¹ . The copper(I) complex may exhibit shifted peaks due to metal coordination.
- HRMS: Precise mass data (e.g., m/z 256.0948 for C₁₃H₁₃F₃NO ) aids in structural confirmation, a method applicable to the copper complex with adjustments for isotopic copper patterns.
Q & A
Q. What are the established synthetic protocols for preparing copper(1+) complexes with 2-ethynylisoindole-1,3-dione ligands, and what analytical techniques validate their purity?
- Methodological Answer : Synthesis typically involves ligand preparation via Sonogashira coupling to introduce the ethynyl group to isoindole-1,3-dione, followed by coordination with copper(I) salts (e.g., CuCl) under inert conditions to prevent oxidation. Purification via column chromatography or recrystallization is critical. Validation includes:
- NMR spectroscopy : To confirm ligand structure (e.g., ¹H/¹³C NMR for ethynyl proton shifts at ~2.5–3.5 ppm and carbonyl carbons at ~165–170 ppm).
- X-ray crystallography : For structural confirmation using software like SHELX .
- Elemental analysis : To verify stoichiometry (e.g., C, H, N % within ±0.3% of theoretical values).
Example workflow: Ligand synthesis → copper coordination → crystallization → spectroscopic/analytical validation.
Q. How can researchers distinguish between monomeric and polymeric copper(I) species in 2-ethynylisoindole-1,3-dione complexes?
- Methodological Answer :
- Diffuse reflectance UV-Vis spectroscopy : Monomeric species often exhibit ligand-to-metal charge transfer (LMCT) bands at 300–400 nm, while polymeric structures show broader absorption due to extended conjugation.
- ESI-MS (Electrospray Ionization Mass Spectrometry) : Monomers display distinct molecular ion peaks (e.g., [Cu(L)]⁺), whereas polymers may fragment into smaller clusters.
- Single-crystal XRD : Definitive proof of coordination geometry (e.g., tetrahedral vs. linear) and intermolecular interactions (e.g., π-stacking in polymers) .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of copper(1+);2-ethynylisoindole-1,3-dione in asymmetric organocatalytic reactions?
- Methodological Answer : The ethynyl group enhances π-acidity, enabling substrate activation via η²-coordination. Key steps include:
Substrate binding : The copper center polarizes α,β-unsaturated esters, facilitating nucleophilic attack.
Stereocontrol : Chiral ligands induce enantioselectivity; for example, bulky substituents on isoindole-dione enforce a specific transition state.
Kinetic profiling : Use stopped-flow UV-Vis or in-situ IR to track intermediate formation.
Computational methods (DFT) can model transition states and predict enantiomeric excess (ee), validated by HPLC with chiral columns .
Q. How should researchers address contradictions in reported redox behavior of copper(I) complexes with 2-ethynylisoindole-1,3-dione?
- Methodological Answer : Discrepancies may arise from solvent effects or counterion influence. Systematic approaches include:
- Cyclic voltammetry (CV) : Compare redox potentials in different solvents (e.g., DMF vs. THF) to assess stabilization of Cu(I)/Cu(II).
- EPR spectroscopy : Detect paramagnetic Cu(II) species during oxidation.
- Controlled atmosphere experiments : Perform reactions under inert vs. aerobic conditions to isolate oxidation pathways.
Example data table:
| Solvent | E1/2 (V vs. Ag/AgCl) | Observed Species (EPR) |
|---|---|---|
| DMF | +0.15 | Cu(I) |
| THF | +0.32 | Cu(II) |
Statistical analysis (e.g., ANOVA) can quantify solvent impact .
Q. What strategies optimize the luminescent properties of this compound for sensing applications?
- Methodological Answer : Enhance emission via ligand design:
- Rigidification : Introduce steric hindrance (e.g., methyl groups) to reduce non-radiative decay.
- Solvatochromic studies : Measure emission λmax in solvents of varying polarity to tune excited-state behavior.
- Time-resolved fluorescence : Determine lifetimes (τ) to distinguish singlet vs. triplet states.
Example optimization: Ligand modification → photophysical characterization → application testing (e.g., nitroaromatic sensing) .
Methodological Best Practices
Q. How can researchers ensure reproducibility in crystallographic data for this compound complexes?
- Answer :
- Data collection : Use high-resolution detectors and low-temperature (100 K) measurements to minimize thermal motion artifacts.
- Refinement : Apply SHELXL with restraints for disordered solvent molecules. Validate using Rint (<5%) and GooF (0.8–1.2).
- Deposition : Publish CIF files with full refinement parameters in repositories like the Cambridge Structural Database .
Q. What statistical methods are appropriate for analyzing catalytic efficiency data in copper(I)-mediated reactions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
